The Strategic Utility of 4-Acetylpiperazine-1-carboximidamide in Modern Drug Discovery: A Technical Whitepaper
The Strategic Utility of 4-Acetylpiperazine-1-carboximidamide in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable physicochemical properties and robust target engagement. 4-Acetylpiperazine-1-carboximidamide (CAS 62122-70-7) has emerged as a highly versatile building block[1]. By combining the conformational rigidity of a piperazine ring with the potent hydrogen-bonding capacity of a carboximidamide group, this moiety acts as a critical pharmacophore for targeting challenging enzyme pockets, including kinase ATP-binding sites and phosphatase allosteric regulatory domains.
This whitepaper provides an in-depth technical analysis of the biological activity, mechanistic utility, and experimental validation of 4-acetylpiperazine-1-carboximidamide derivatives in drug discovery.
Physicochemical and Structural Rationale
The architectural design of 4-acetylpiperazine-1-carboximidamide is highly deliberate, serving specific thermodynamic and pharmacokinetic functions:
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The Piperazine Core: Acts as a conformationally restricted linker. It projects attached pharmacophores at precise vectors, minimizing the entropic penalty upon binding to a target protein[2].
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The N-Acetyl Modification: Capping one of the basic piperazine nitrogens with an acetyl group neutralizes its basicity. Causality: This prevents dual protonation at physiological pH, thereby optimizing the molecule's lipophilicity (logD) and membrane permeability, while mitigating non-specific electrostatic toxicity often associated with polybasic compounds.
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The Carboximidamide (Guanidine-like) Terminus: With a pKa typically ranging between 8.0 and 9.0, this moiety remains predominantly protonated at physiological pH. It serves as a potent bidentate hydrogen bond donor, forming exceptionally stable salt bridges with acidic amino acid residues (Aspartate, Glutamate) deep within target binding pockets[3].
Target Engagement Mechanisms
Case Study 1: Kinase Inhibition (MARK4)
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a prime target for neurodegenerative diseases like Alzheimer's. Recent structural studies demonstrate that piperazine-1-carboximidamide derivatives exhibit potent micromolar to nanomolar inhibition of MARK4[2]. The carboximidamide moiety acts as an ATP-competitive anchor, forming critical hydrogen bonds with the hinge region of the kinase, leading to thermodynamic stabilization of the inactive state[4].
Case Study 2: Phosphatase Allosteric Modulation (SHP2)
Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RTK/RAS/ERK signaling pathway, frequently mutated in cancers. Guanidine and carboximidamide-based scaffolds have been identified as potent allosteric inhibitors of SHP2[3]. Instead of competing at the highly conserved and polar active site, the carboximidamide group binds to a lipophilic allosteric tunnel, locking SHP2 in its auto-inhibited conformation.
Mechanism of Action: Carboximidamide-driven allosteric inhibition of SHP2 signaling.
Quantitative Data Summary
The following table summarizes the biological activity of representative piperazine-1-carboximidamide derivatives against key therapeutic targets, demonstrating the scaffold's efficacy.
| Compound Class / Target | Target Protein | Assay Type | IC₅₀ (μM) | Binding Constant ( Ka ) | Reference |
| Arylpyrimidin-4-yl-piperazine-1-carboximidamide (Cmpd 5) | MARK4 | ATPase Inhibition | 5.35 ± 0.22 | 1.50 × 10⁵ M⁻¹ | [2] |
| Arylpyrimidin-4-yl-piperazine-1-carboximidamide (Cmpd 9) | MARK4 | ATPase Inhibition | 6.68 ± 0.80 | 1.14 × 10⁵ M⁻¹ | [4] |
| Pyrazin-2-yl-piperazine-1-carboximidamide (Cmpd 8) | SHP2 | Phosphatase Assay | < 0.50 (Est.) | N/A | [3] |
Step-by-Step Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 4-acetylpiperazine-1-carboximidamide derivatives.
Protocol A: Synthesis of the Carboximidamide Scaffold
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Preparation: Dissolve 1-acetylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive amidinating agent.
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Amidation: Add 1H-pyrazole-1-carboximidamide hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv)[4]. Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine of the piperazine without competing for the amidinating reagent.
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Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via LC-MS.
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Purification: Concentrate under reduced pressure and purify via flash chromatography using a DCM/Methanol gradient. Causality: The highly polar nature of the resulting carboximidamide necessitates a polar protic co-solvent for successful silica gel elution.
Protocol B: In Vitro ATPase Inhibition Assay (Primary Screening)
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Enzyme Incubation: Incubate recombinant target kinase (e.g., MARK4) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Causality: DTT maintains the reducing environment necessary to prevent the oxidation of critical cysteine residues in the kinase domain.
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Compound Addition: Dispense the carboximidamide derivatives in DMSO. The final DMSO concentration must remain <1% v/v. Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to false-positive inhibition. Include a vehicle control and a known positive control (e.g., Staurosporine)[2].
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Initiation & Detection: Add ATP and the specific peptide substrate. After 60 minutes, add a luminescent ATP detection reagent. Measure luminescence, which is inversely proportional to kinase activity.
Protocol C: Fluorescence Quenching Assay (Orthogonal Validation)
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Baseline Measurement: Record the intrinsic tryptophan fluorescence of the target protein at an excitation wavelength of 280 nm and an emission scan of 300–400 nm.
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Titration: Titrate increasing concentrations (0 to 50 μM) of the carboximidamide ligand into the protein solution.
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Kinetic Analysis: Calculate the Stern-Volmer quenching constant and the thermodynamic binding constant ( Ka )[4]. Causality: This biophysical assay acts as a self-validating check. It confirms that the IC₅₀ observed in Protocol B is driven by direct, 1:1 target engagement rather than assay interference, compound aggregation, or Pan-Assay Interference Compounds (PAINS) behavior.
Experimental Workflow: From scaffold synthesis to validated lead compound generation.
Conclusion and Future Perspectives
The integration of 4-acetylpiperazine-1-carboximidamide into drug discovery pipelines offers a highly rational approach to targeting complex protein domains. By leveraging its unique combination of basicity, hydrogen-bonding geometry, and conformational rigidity, researchers can effectively bridge the gap between initial high-throughput screening hits and optimized, orally bioavailable lead compounds. Future applications of this scaffold are expected to expand heavily into targeted protein degradation (PROTACs), where the piperazine-carboximidamide moiety can serve as a highly effective, polar exit vector for linker attachment.
References
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angenesci.com - 4-Acetylpiperazine-1-carboximidamide(CAS# 62122-70-7 ) URL:[Link]
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Frontiers in Chemistry - Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer's disease URL: [Link]
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ResearchGate - Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes URL: [Link]
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Journal of Medicinal Chemistry (ACS Publications) - Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers URL: [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. Frontiers | Experimental and theoretical studies on structural changes in the microtubule affinity-regulating kinase 4 (MARK4) protein induced by N-hetarenes: a new class of therapeutic candidates for Alzheimer’s disease [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
